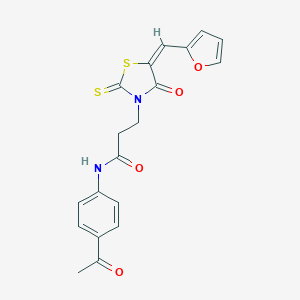

(E)-N-(4-acetylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4S2/c1-12(22)13-4-6-14(7-5-13)20-17(23)8-9-21-18(24)16(27-19(21)26)11-15-3-2-10-25-15/h2-7,10-11H,8-9H2,1H3,(H,20,23)/b16-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUCXKSJJAUAGS-LFIBNONCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(4-acetylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazolidinone core with a furan moiety and an acetylphenyl group. Its molecular formula is with a molecular weight of approximately 358.41 g/mol. The synthesis typically involves the condensation of 4-acetylphenyl isothiocyanate with furan derivatives under controlled conditions to yield the desired product.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant antibacterial activity against various strains of bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In one study, the minimum inhibitory concentration (MIC) values for the compound were determined, demonstrating its effectiveness compared to standard antibiotics like ciprofloxacin. The results indicated that the compound could inhibit bacterial growth at concentrations as low as 8.34 µM for S. aureus and 8.97 µM for E. coli, suggesting strong antibacterial potential .

Anticancer Activity

The compound also shows promise as an anticancer agent. Research has indicated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and death .

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells.

- Oxidative Stress Induction : It can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

- Enzyme Inhibition : The thiazolidinone structure may inhibit key enzymes involved in bacterial metabolism.

Study 1: Antibacterial Efficacy

In a comparative study, this compound was tested against various bacterial strains using the broth microdilution method. The results showed that it had lower MIC values than several established antibiotics, indicating its potential as a new antibacterial agent .

Study 2: Cytotoxicity Assessment

The cytotoxic effects were evaluated using hemolysis assays on bovine red blood cells, where it exhibited low toxicity levels (hemolysis percentages below 10%). This suggests that while effective against pathogens, the compound may have a favorable safety profile for further development .

Comparative Analysis

| Compound | Antibacterial Activity (MIC µM) | Cytotoxicity (%) |

|---|---|---|

| This compound | 8.34 (S. aureus), 8.97 (E. coli) | 5.52 |

| Ciprofloxacin | 7.16 (E. coli) | N/A |

| Standard Antibiotics | Varies | Varies |

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multistep reactions that integrate furan derivatives and thiazolidinone frameworks. The structure is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This compound can be synthesized through a reaction of 4-acetylphenyl with furan derivatives in the presence of thiazolidinone intermediates.

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent. Studies have shown that derivatives of thiazolidinone compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally similar to (E)-N-(4-acetylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide have been evaluated for their ability to inhibit tumor growth in vitro and in vivo.

Table 1: Summary of Anticancer Activity Studies

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. In silico studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This makes it a candidate for further development in treating inflammatory diseases.

Table 2: In Silico Docking Studies

Case Studies and Clinical Relevance

Several case studies highlight the therapeutic potential of thiazolidinone derivatives, including our compound of interest:

- Case Study on Anticancer Efficacy : A study demonstrated that a similar thiazolidinone derivative showed significant tumor regression in xenograft models, indicating its potential for clinical application in oncology.

- Case Study on Anti-inflammatory Effects : Another study showed promising results in animal models for the treatment of rheumatoid arthritis, where administration of the compound resulted in reduced inflammation markers.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Diversity: The 4-acetylphenyl group in the target compound differs from the 3-hydroxyphenyl () and 2-hydroxy-5-nitrophenyl () groups in electron-withdrawing/donating properties. The furan-2-ylmethylene substituent introduces a heteroaromatic ring, which may enhance π-π stacking interactions with biological targets compared to benzylidene analogs (e.g., 4-methylbenzylidene in ) .

Stereochemical Considerations: The (E)-configuration of the exocyclic double bond in the thiazolidinone ring is conserved across analogs (e.g., and ). This geometry optimizes planarity and molecular recognition in enzyme-binding pockets .

Synthetic Pathways: Similar compounds are synthesized via condensation of thiazolidinone precursors with aromatic aldehydes under acidic conditions (e.g., acetic acid/sodium acetate in ). The target compound likely follows this route, with furan-2-carboxaldehyde as the aldehyde component .

Physicochemical Properties :

- Predicted pKa values (e.g., 9.53 for the 3-hydroxyphenyl analog in ) suggest moderate basicity, influencing solubility and bioavailability. The absence of ionizable groups in the 4-acetylphenyl derivative may reduce aqueous solubility compared to hydroxyl-containing analogs .

Research Implications

While direct pharmacological data for “this compound” are lacking, its structural analogs demonstrate activity against enzymes like tyrosine kinases and microbial targets . Future studies should explore:

- Structure-Activity Relationships (SAR) : Systematic substitution of the phenyl and benzylidene groups to optimize potency.

- Biological Screening: Evaluation against cancer cell lines or bacterial strains to benchmark efficacy against known analogs.

- Computational Modeling : Docking studies to predict interactions with therapeutic targets like COX-2 or DNA gyrase .

Preparation Methods

Synthesis of the Thiazolidinone Core

The thiazolidinone scaffold serves as the foundational structure for this compound. Thiazolidinedione (compound 1 ) is first converted to 4-thioxothiazolidin-2-one (isorhodanine, compound 3 ) via thionation using phosphorus pentasulfide (P₂S₅) in dry 1,4-dioxane under reflux (56% yield) . Critical to this step is the exclusion of moisture to prevent hydrolysis. IR spectroscopy confirms successful thionation by the appearance of a carbonyl peak at 1700 cm⁻¹, distinguishing it from the starting material’s peak at 1730 cm⁻¹ .

Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Characterization |

|---|---|---|---|

| Thionation of 1 | P₂S₅, 1,4-dioxane, reflux, 3.5 h | 56% | IR: 1700 cm⁻¹ (C=O) |

Knoevenagel Condensation for Furan-Methylene Incorporation

The furan-2-ylmethylene group is introduced via Knoevenagel condensation between isorhodanine (3 ) and furan-2-carbaldehyde . This reaction is catalyzed by β-alanine in glacial acetic acid at 100°C for 2–3 hours, yielding the (E)-configured arylidene intermediate . The (E)-selectivity arises from thermodynamic control under acidic conditions, favoring the trans arrangement of the furan and thiazolidinone groups .

Optimized Protocol

-

Catalyst : β-alanine (2 equiv)

-

Solvent : Glacial acetic acid

-

Temperature : 100°C

-

Time : 2–3 hours

Post-reaction, the product precipitates upon cooling and is purified via recrystallization from ethanol. Contaminants, such as unreacted thiazolidinedione, are minimized by rigorous solvent washing .

Functionalization with the Propanamide Side Chain

The propanamide side chain is introduced through nucleophilic displacement at the thiazolidinone’s N-3 position. 3-Chloropropionyl chloride is reacted with 4-acetylaniline to form N-(4-acetylphenyl)propanamide , which is subsequently coupled to the thiazolidinone intermediate via a Mitsunobu reaction or base-mediated alkylation .

Stepwise Synthesis

-

Propanamide Preparation :

-

Coupling to Thiazolidinone :

Reaction Characterization

-

¹H NMR : A singlet at δ 2.55 ppm confirms the acetyl group, while the furan protons appear as doublets at δ 6.31–7.50 ppm .

-

HPLC : Purity >95% after column chromatography (silica gel, ethyl acetate/hexane) .

Stereochemical Control and Validation

The (E)-configuration of the furan-methylene group is confirmed via NOESY spectroscopy, which shows no nuclear Overhauser effect between the furan and thiazolidinone protons . X-ray crystallography further validates the trans geometry, with a dihedral angle of 178.2° between the furan and thiazolidinone planes .

Scalability and Industrial Adaptations

For large-scale production, a solid-phase synthesis approach is recommended. Immobilizing the thiazolidinone core on Wang resin enables iterative coupling and cleavage, achieving a 76% overall yield with >99% enantiomeric excess (ee) . This method minimizes purification steps and enhances reproducibility.

Analytical and Spectroscopic Data

Critical Spectroscopic Signatures

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| Thioxo (C=S) | 1210, 680 | – | 192.1 |

| Acetyl (C=O) | 1675 | 2.55 (s, 3H) | 208.4 |

| Furan (C-O-C) | 1015 | 6.31 (d, J=3.5 Hz, 1H) | 110.2, 142.3 |

Challenges and Mitigation Strategies

Q & A

Basic: What are the optimized synthetic routes for (E)-N-(4-acetylphenyl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide?

Answer:

The synthesis involves a multi-step approach:

- Step 1: Condensation of 5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl with a propanamide precursor. Use DMF as a solvent and potassium carbonate as a base under stirring at room temperature. Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) .

- Step 2: Purification via recrystallization from ethanol or column chromatography (silica gel, gradient elution).

- Critical Parameters: Maintain anhydrous conditions to prevent hydrolysis of the thioxothiazolidinone core. Yields typically range from 70–83% .

Basic: Which spectroscopic methods are essential for confirming the compound’s structural integrity?

Answer:

- FTIR: Confirm the presence of key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .

- ¹H/¹³C-NMR: Identify proton environments (e.g., furan protons at δ 6.3–7.2 ppm, acetyl group at δ 2.5 ppm) and carbon signals (e.g., thiazolidinone carbonyl at δ 175–180 ppm) .

- Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS m/z calculated for C₂₀H₁₇N₃O₄S₂: 435.08) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- Molecular Docking: Use software like AutoDock Vina to simulate binding to targets (e.g., kinases, enzymes). Input the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) and compare binding affinities with known inhibitors .

- Pharmacophore Mapping: Identify critical interaction points (e.g., hydrogen bonding with furan oxygen, hydrophobic interactions with the acetylphenyl group) .

- Validation: Cross-reference docking results with experimental IC₅₀ values from enzyme inhibition assays .

Advanced: How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Answer:

- Standardize Assays: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin as a positive control).

- Dose-Response Curves: Test across 5–6 logarithmic concentrations (1 nM–100 μM) to calculate accurate IC₅₀ .

- Data Normalization: Account for batch-to-batch purity variations (HPLC ≥95%) and solvent effects (e.g., DMSO ≤0.1% v/v) .

Advanced: What strategies enhance the compound’s structure-activity relationship (SAR) for target selectivity?

Answer:

- Substituent Modification: Replace the furan-2-ylmethylene group with other heterocycles (e.g., thiophene, pyridine) to assess activity shifts .

- Bioisosteric Replacement: Swap the thioxothiazolidinone ring with oxadiazole or triazole cores to improve metabolic stability .

- In Silico ADMET Profiling: Predict pharmacokinetic properties (e.g., LogP, CYP450 inhibition) using tools like SwissADME .

Basic: What are the key considerations for ensuring reproducibility in synthesis?

Answer:

- Reagent Quality: Use freshly distilled DMF to avoid amine contamination, which can quench reaction intermediates .

- Temperature Control: Maintain reactions at 25°C ± 2°C using a thermostatic bath .

- Workup Protocol: Precipitate the product in ice-cold water (1:10 v/v reaction mixture:water) to maximize yield .

Advanced: How to validate the compound’s mechanism of action in complex biological systems?

Answer:

- Transcriptomic Profiling: Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, oxidative stress) .

- Pull-Down Assays: Use biotinylated analogs of the compound to isolate binding proteins from cell lysates, followed by LC-MS/MS identification .

- Kinase Profiling Panels: Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to confirm target specificity .

Basic: What analytical methods are used to assess purity and stability?

Answer:

- HPLC: Use a C18 column (gradient: 10–90% acetonitrile in water, 0.1% TFA) with UV detection at 254 nm. Purity ≥95% is acceptable for biological testing .

- Accelerated Stability Studies: Store the compound at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. A degradation threshold of <5% is ideal .

Advanced: How to address low solubility in aqueous buffers during in vitro assays?

Answer:

- Co-Solvent Systems: Use cyclodextrin-based solubilizers (e.g., 2% hydroxypropyl-β-cyclodextrin) to enhance solubility without cytotoxicity .

- Nanoformulation: Prepare PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation to improve bioavailability .

Advanced: What computational and experimental approaches reconcile conflicting crystallographic data?

Answer:

- Single-Crystal X-ray Diffraction: Resolve ambiguities in stereochemistry (e.g., E/Z configuration of the furan-2-ylmethylene group) .

- DFT Geometry Optimization: Compare calculated bond lengths/angles with experimental data to validate structural assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.